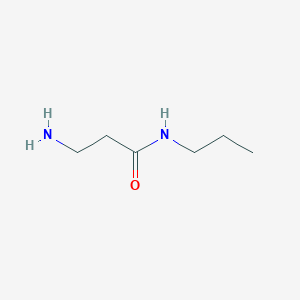

3-amino-N-propylpropanamide

Description

Significance of Amide Chemistry in Contemporary Organic Synthesis

The amide bond is a cornerstone of organic and medicinal chemistry, renowned for its stability and prevalence in biologically active molecules. nih.gov Amides are fundamental components of proteins and peptides, where the amide (peptide) bond links amino acids to form the primary structure of these essential biomolecules. In contemporary organic synthesis, the formation of amide bonds is one of the most crucial and frequently performed transformations. nih.gov This functional group is a common feature in a vast array of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. acs.org

Modern synthetic methods are continuously evolving to create amides with greater efficiency and sustainability. nih.gov Techniques range from the classical reaction of carboxylic acids and amines using coupling agents to more advanced metal-catalyzed and enzymatic reactions. nih.govacs.org The unique electronic structure of the amide group, characterized by resonance delocalization, imparts a planar geometry and a significant rotational barrier, which are critical for the defined three-dimensional structures of proteins and the specific binding of drugs to their targets.

Strategic Importance of Propylpropanamide Derivatives in Chemical Design

Propylpropanamide derivatives represent a versatile class of compounds that are strategically important in chemical and pharmaceutical design. The propanamide scaffold provides a flexible backbone that can be readily modified, while the N-propyl group influences properties such as lipophilicity, which can affect a molecule's ability to cross biological membranes.

The strategic value of this structural motif lies in its use as a foundational element for creating diverse molecular libraries. In medicinal chemistry, researchers synthesize various derivatives of the propylpropanamide core to explore their potential as therapeutic agents. These derivatives have been investigated for a range of biological activities, including:

Antioxidant and anti-inflammatory agents : Novel quinolinone-3-aminoamides have been designed and synthesized as potential bifunctional agents with antioxidant and anti-inflammatory properties. nih.govacs.orgacs.org

Pain management : α-aminoamide derivatives have been developed as potent inhibitors of the Nav1.7 sodium channel, a key target for treating neuropathic pain. researchgate.netscispace.com

Enzyme inhibition : Chloramphenicol amine derivatives incorporating a propanamide structure have been synthesized as potent inhibitors of aminopeptidase (B13392206) N (APN/CD13), a target in cancer therapy. nih.gov

Antimicrobial and antiviral activities : Other propanamide derivatives have been studied for their potential as antimicrobial and antiviral compounds. ontosight.ai

The ability to attach various functional groups to the propanamide backbone allows chemists to fine-tune the molecule's properties to achieve desired biological effects. musechem.com

Historical Development and Evolution of Research on 3-amino-N-propylpropanamide and Related Aminoamides

The history of aminoamides is deeply intertwined with the development of local anesthetics. The journey began with the discovery of cocaine's anesthetic properties in the late 19th century. bldpharm.com While effective, cocaine's toxicity and addictive nature spurred a search for safer alternatives. smolecule.com

This led to the synthesis of the first amino ester local anesthetic, procaine, in 1904. bldpharm.com However, esters are prone to hydrolysis and can cause allergic reactions. ambeed.com A significant breakthrough came with the development of aminoamides, which feature a more stable amide linkage. smolecule.com Lidocaine, introduced in 1948, was the prototypical aminoamide local anesthetic and became the benchmark against which newer agents are compared due to its improved efficacy and lower toxicity. nih.gov

Following lidocaine, a series of other aminoamide local anesthetics were developed, including mepivacaine, bupivacaine, and ropivacaine. nih.govchemcd.com This evolution marked a shift towards creating drugs with better safety profiles and specific durations of action. The research into these complex aminoamides has paved the way for investigating simpler structures like this compound, not for anesthetic purposes, but as versatile building blocks in the synthesis of new chemical entities for broader research applications.

Scope and Objectives of Current Research Landscape on this compound

Current research involving this compound primarily positions it as a foundational building block rather than an end-product with direct therapeutic applications. The focus is on its synthesis and its role as a starting material or intermediate in the creation of more elaborate molecules.

A key research finding is the direct amidation of unprotected β-alanine (3-aminopropanoic acid) using n-propylamine and the reagent tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, to produce this compound. rsc.org This highlights an objective in synthetic methodology: developing efficient and straightforward routes to produce such fundamental aminoamides.

The broader scope of research is driven by the exploration of new chemical space. The objectives are to:

Synthesize novel derivatives : Utilize the this compound core to build more complex structures with diverse functional groups. researchgate.netnih.gov

Investigate biological activity : Screen these new derivatives for potential therapeutic properties, such as enzyme inhibition or receptor modulation. ontosight.ai

Establish structure-activity relationships (SAR) : Understand how specific structural modifications to the parent compound influence its biological activity, guiding the design of more potent and selective molecules. researchgate.net

Therefore, the current research landscape views this compound as a valuable tool for drug discovery and development, enabling the systematic exploration of new classes of potential therapeutics.

Chemical Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 271591-60-7 | chemscene.com |

| Molecular Formula | C₆H₁₄N₂O | chemscene.com |

| Molecular Weight | 130.19 g/mol | chemscene.com |

| SMILES | O=C(NCCC)CCN | chemscene.com |

| Polar Surface Area | 55.12 Ų | chemscene.com |

| Rotatable Bonds | 4 | chemscene.com |

Table 2: Other Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Context | Source |

|---|---|---|---|---|

| This compound hydrochloride | C₆H₁₅ClN₂O | 166.65 | Hydrochloride salt form | bldpharm.com |

| 3-amino-N-ethyl-N-propylpropanamide | C₈H₁₈N₂O | 158.24 | Related aminoamide | nih.gov |

| (2R,3S)-2-Amino-3-hydroxy-3-(4-nitrophenyl)-N-propylpropanamide | C₁₂H₁₇N₃O₄ | 268.3 | Chloramphenicol amine derivative | nih.gov |

| 2-amino-N-propylpropanamide | C₆H₁₄N₂O | 130.19 | Positional isomer | |

| 3-Cyclohexyl-N-[3-(dimethylamino)propyl]propanamide | C₁₁H₂₂N₂O | Not specified in source | Propanamide derivative studied for biological activity | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-propylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-2-5-8-6(9)3-4-7/h2-5,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEETVAZMSANCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Elaboration of 3 Amino N Propylpropanamide

Chemo- and Regioselective Synthesis Approaches

Achieving high levels of chemo- and regioselectivity is a primary goal in modern organic synthesis, allowing for the construction of complex molecules with high precision and efficiency. This section details various strategies that can be employed for the selective synthesis of 3-amino-N-propylpropanamide.

Amidation Reactions Utilizing Carboxylic Acid Derivatives and Amines

The formation of an amide bond through the coupling of a carboxylic acid and an amine is the most fundamental approach to synthesizing amides. However, the direct reaction is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, various activation methods have been developed. The synthesis of this compound via this route would involve the reaction between a protected 3-aminopropanoic acid derivative and propylamine (B44156).

Carbodiimides are widely used coupling agents that activate carboxylic acids to facilitate amide bond formation. rug.nl Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common choices. rug.nlnih.gov The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by an amine. nih.gov To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.gov

For the synthesis of this compound, a protected form of 3-aminopropanoic acid, such as N-Boc-β-alanine, would be reacted with propylamine in the presence of a carbodiimide (B86325) and an additive. The choice of carbodiimide can influence the reaction workup; for instance, the urea (B33335) byproduct of DCC is poorly soluble and removed by filtration, whereas the EDC byproduct is water-soluble, facilitating its removal by aqueous extraction. nih.gov

| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | DCM or DMF, 0°C to RT | Inexpensive, high yielding | Insoluble urea byproduct can be difficult to remove completely, potential for N-acylurea formation |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Aqueous or organic solvents (DMF, DCM), RT | Water-soluble urea byproduct, suitable for biochemical applications | More expensive than DCC, can be moisture sensitive |

| DIC (Diisopropylcarbodiimide) | DMF, DCM, RT | Soluble urea byproduct, suitable for solid-phase synthesis | Less commonly used in solution-phase than DCC or EDC |

Direct amidation of carboxylic acids and amines without the need for stoichiometric activating agents presents a more atom-economical and sustainable approach. Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective promoters for this transformation. wikipedia.org These catalysts facilitate the dehydration of the ammonium carboxylate salt intermediate, driving the equilibrium towards amide formation. wikipedia.org

The proposed mechanism often involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. wikipedia.org The reaction is typically carried out at elevated temperatures with azeotropic removal of water. In the context of synthesizing this compound, a boron catalyst would be used to directly couple a protected 3-aminopropanoic acid with propylamine. The choice of catalyst and reaction conditions can be optimized to achieve high yields.

| Boron Catalyst | Key Features | Typical Reaction Conditions |

|---|---|---|

| Boric Acid | Inexpensive and readily available. | High temperatures (100-180°C), often with azeotropic removal of water. |

| Arylboronic Acids (e.g., Phenylboronic acid) | Generally more active than boric acid, allowing for lower catalyst loading and milder conditions. | Toluene or xylene, Dean-Stark trap, 80-140°C. |

| Borate (B1201080) Esters (e.g., B(OCH₂CF₃)₃) | Can be effective for challenging substrates and can sometimes be used in catalytic amounts. | Varies with substrate, can be effective at lower temperatures than other boron catalysts. |

Reductive Amination Pathways in Propanamide Synthesis

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org While this method directly produces amines, it can be adapted for propanamide synthesis in a multi-step sequence.

A hypothetical pathway to this compound using this strategy could involve the reductive amination of a suitable keto-acid or aldehyde-acid derivative. For instance, the reductive amination of a protected 3-oxopropanoic acid derivative with propylamine would yield the protected this compound directly. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. youtube.com

Hypothetical Reductive Amination Pathway:

Iminium Ion Formation: Reaction of a protected 3-oxopropanoic acid with propylamine to form an iminium ion intermediate.

In Situ Reduction: Introduction of a selective reducing agent (e.g., NaBH(OAc)₃) to reduce the iminium ion to the corresponding amine, yielding the protected this compound.

Deprotection: Removal of the protecting group to afford the final product.

Multi-Component Reactions for this compound Formation

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. researchgate.net These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecules. The Ugi three-component reaction (Ugi-3CR) is a prominent example that could be adapted for the synthesis of α-amino amides. researchgate.net

A plausible Ugi-type reaction for the synthesis of a precursor to this compound could involve the reaction of an aldehyde (e.g., acetaldehyde), an amine (propylamine), and an isocyanide (e.g., a protected 2-isocyanoethanamine). This would generate a complex α-acetamido amide which could then be further modified to yield the target structure. The versatility of MCRs allows for the generation of diverse molecular scaffolds by varying the starting components. researchgate.net

Solid-Phase Synthesis Techniques for Aminoamide Scaffolds

Solid-phase synthesis (SPS) is a powerful technique where molecules are built up on a solid support, or resin. wikipedia.org This methodology simplifies the purification process, as excess reagents and byproducts are simply washed away after each reaction step. Solid-phase peptide synthesis (SPPS) is a well-established application of this technique and provides a robust framework for the synthesis of aminoamide scaffolds like this compound. wikipedia.org

The synthesis would begin by attaching a protected β-alanine to a suitable resin via a linker. The protecting group on the amino terminus (commonly Fmoc or Boc) is then removed, and the exposed amine is coupled with propylamine, which has been activated. Alternatively, propylamine can be attached to the resin first, followed by coupling with protected β-alanine. After the desired sequence is assembled, the final compound is cleaved from the resin. wikipedia.org

Key Steps in a Hypothetical Solid-Phase Synthesis of this compound:

Resin Functionalization: A suitable resin (e.g., Rink amide resin) is deprotected to reveal a free amino group.

First Coupling: The resin is reacted with an N-protected 3-aminopropanoic acid (e.g., Fmoc-β-Ala-OH) using a coupling agent like DIC/HOBt.

Deprotection: The N-terminal protecting group (Fmoc) is removed, typically with a solution of piperidine (B6355638) in DMF.

Second Coupling: The newly exposed amine is then acylated with propionic anhydride (B1165640) or coupled with propionic acid.

Cleavage: The final this compound is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes any acid-labile side-chain protecting groups.

| Component | Example | Function |

|---|---|---|

| Solid Support (Resin) | Polystyrene-based resins (e.g., Merrifield, Wang, Rink Amide) | Insoluble matrix for anchoring the growing molecule. |

| Linker | Handles that connect the first building block to the resin and dictate the cleavage conditions. | Controls the C-terminal functionality (acid or amide) and release from the resin. |

| Protecting Groups | Fmoc (base-labile), Boc (acid-labile), Trt (acid-labile) | Temporarily block reactive functional groups to ensure selective bond formation. |

| Coupling Reagents | DIC/HOBt, HBTU, HATU | Activate carboxylic acids for efficient amide bond formation. |

Resin-Based Methodologies and Linker Strategies

Solid-phase synthesis, a cornerstone of modern peptide and small molecule library construction, offers a powerful platform for preparing this compound. In this approach, the growing molecule is covalently attached to an insoluble polymer support (resin), which simplifies purification by allowing reagents and byproducts to be washed away after each reaction step. americanpeptidesociety.org The choice of resin and the linker—the chemical handle connecting the molecule to the resin—is critical for the success of the synthesis.

For the synthesis of a C-terminal amide like this compound, a common strategy involves attaching the N-protected β-alanine precursor to a resin that facilitates amide cleavage. Resins such as the Rink Amide or PAL resins are specifically designed for this purpose. The synthesis would proceed by:

Loading: The N-protected β-alanine (e.g., Fmoc-β-Alanine-OH) is coupled to the amine-functionalized resin.

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to expose a free amine.

Coupling: Propylamine is then coupled to the resin-bound amino acid to form the desired amide bond.

Cleavage: The final product, this compound, is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any side-chain protecting groups.

Alternatively, benzyl (B1604629) alcohol-based supports like Wang resin can be used, although they are more commonly employed for synthesizing peptide acids. Trityl-based resins are particularly advantageous for sensitive residues as they allow for mild cleavage conditions and can prevent side reactions. sigmaaldrich.com

| Resin Type | Linker Type | Typical Cleavage Condition | Suitability for Amide Synthesis |

| Merrifield Resin | Chloromethyl | HF or TFMSA | Primarily for peptide acids (Boc strategy) |

| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Primarily for peptide acids (Fmoc strategy) |

| Rink Amide Resin | F-moc-amino-xanthenyl | 95% TFA (mild) | Excellent, directly yields C-terminal amides |

| 2-Chlorotrityl Resin | Chlorotrityl | Acetic Acid/TFA in DCM (very mild) | High; avoids racemization and diketopiperazine formation sigmaaldrich.com |

Automation and High-Throughput Synthesis Considerations

The principles of solid-phase synthesis are highly amenable to automation. nih.gov Automated peptide synthesizers leverage robotic systems to perform the repetitive cycles of deprotection, washing, coupling, and washing with high precision and reproducibility. americanpeptidesociety.orgbiotage.com This technology mechanizes the entire process, minimizing human error and enabling "walk-away" operations where a synthesizer can run continuously without supervision. americanpeptidesociety.orgcreative-peptides.com

Key Benefits of Automation in Synthesizing Amide Libraries:

Increased Efficiency: Rapidly generate numerous compounds. biotage.com

High Reproducibility: Standardized protocols ensure consistent quality. americanpeptidesociety.org

Reduced Labor: Frees up researchers for other tasks. americanpeptidesociety.org

Optimized Reagent Use: Minimizes waste, making the process more cost-effective. biotage.com

Precursor Design and Optimization in the Synthesis of this compound

The rational design of starting materials is fundamental to achieving an efficient and clean synthesis. This involves the strategic use of protecting groups and, when necessary, chiral auxiliaries to control reactivity and stereochemistry.

Utilization of Protected and Unprotected Amino Acids as Building Blocks

The synthesis of amides from amino acids traditionally requires the protection of the amino group to prevent undesired side reactions, such as self-polymerization. libretexts.orgrsc.org The amine is a nucleophile and can react with an activated carboxylic acid, so its reactivity must be temporarily masked. libretexts.org Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).

A typical synthesis of this compound would start with N-Boc-β-alanine or N-Fmoc-β-alanine. The carboxylic acid is activated using a coupling reagent (e.g., a carbodiimide), followed by reaction with propylamine. The final step is the removal of the protecting group under acidic (for Boc) or basic (for Fmoc) conditions.

However, the use of protecting groups is inherently inefficient, adding steps to the synthetic sequence and generating waste. rsc.org Consequently, there is growing interest in the direct, protecting-group-free amidation of amino acids. Recent research has shown that borate esters, such as B(OCH₂CF₃)₃, can facilitate the direct coupling of unprotected amino acids with a range of amines. rsc.orgnih.gov This approach offers a more atom-economical and streamlined route to amino amides like this compound. rsc.org

| Approach | Key Features | Advantages | Disadvantages |

| Protected Amino Acids | Utilizes Boc, Fmoc, or Cbz groups to mask the amine functionality. rsc.org | High yields, clean reactions, prevents side reactions. | Requires additional protection/deprotection steps, generates waste. rsc.org |

| Unprotected Amino Acids | Direct coupling using specific catalysts like borate esters. rsc.orgnih.gov | Fewer steps, higher atom economy, greener process. rsc.org | May require specific catalysts, substrate scope can be limited. nih.gov |

Chiral Auxiliary Approaches for Stereoselective Synthesis

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial when preparing chiral analogs. A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is established, the auxiliary can be removed and often recovered for reuse. wikipedia.org

If a chiral center were to be introduced, for instance at the α- or β-position of the amino acid backbone, a chiral auxiliary could be employed to direct the formation of a specific enantiomer. Common auxiliaries used in asymmetric synthesis include Evans' oxazolidinones and Oppolzer's sultam. wikipedia.orgacs.org

The general process involves:

Attaching the chiral auxiliary to the carboxylic acid precursor to form a chiral amide.

The auxiliary then sterically directs subsequent reactions, such as alkylation, at a specific face of the molecule.

Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

For example, phenylglycinol has been shown to serve as a powerful chiral auxiliary in reactions to obtain chiral epoxides and aziridines with excellent stereoselectivity. nih.gov Similarly, Oppolzer's sultam has been used for highly stereoselective α-hydroxylation of amides. acs.org These methods represent a robust strategy for controlling stereochemistry in the synthesis of more complex, chiral amide-containing molecules.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to amide bond formation aims to reduce the environmental impact of these common transformations. bohrium.com Key goals include minimizing waste, avoiding hazardous solvents, and improving atom economy. researchgate.net

Solvent-Free and Aqueous-Phase Reaction Systems

A major focus of green amide synthesis is the replacement of conventional volatile organic solvents (VOCs) like dimethylformamide (DMF) with more sustainable alternatives. bohrium.com The ideal scenario is a solvent-free reaction, where the neat reactants are mixed, often with a catalyst. scispace.combohrium.com

One reported solvent-free method involves the direct heating of a triturated mixture of a carboxylic acid and urea in the presence of boric acid as a catalyst. scispace.combohrium.comresearchgate.net This approach is simple, rapid, and avoids the need for solvent removal and waste management associated with traditional methods. scispace.com Another strategy involves the transition-metal-free reaction of unactivated esters with amines under solvent-free conditions, which can yield amides at room temperature. rsc.org

When a solvent is necessary, water is an ideal green alternative. Amide bond formation in an aqueous medium can be facilitated by using specific coupling reagents and surfactants that create a micellar medium for the reaction to occur. acs.orgorganic-chemistry.org For instance, the uronium salt COMU, in combination with a surfactant like TPGS-750-M, enables the efficient formation of amide bonds in water. acs.org This methodology not only replaces organic solvents but can also allow for the recycling of the aqueous reaction medium. acs.org

| Method | Conditions | Key Advantages |

| Solvent-Free Synthesis | Direct heating of reactants with a catalyst (e.g., boric acid). scispace.combohrium.com | No solvent waste, simple procedure, high reaction rate. scispace.com |

| Aqueous-Phase Synthesis | Use of specific coupling reagents (e.g., COMU) and surfactants in water. acs.org | Environmentally benign solvent, potential for medium recycling. acs.org |

| Hydrothermal Synthesis | Direct condensation of acids and amines at high temperature and pressure (e.g., 250 °C, 40 bar). acs.org | Non-catalyzed, high yields for certain substrates. acs.org |

Atom Economy and Process Efficiency in this compound Production

The atom economy of this process can be calculated by considering the molecular weights of the reactants that are incorporated into the desired product, this compound. The primary reactants are β-alanine and n-propylamine. The tris(2,2,2-trifluoroethyl) borate acts as a reagent to facilitate the reaction, and water is formed as a byproduct.

Table 1: Reactants and Products in the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| β-Alanine | C₃H₇NO₂ | 89.09 | Reactant |

| n-Propylamine | C₃H₉N | 59.11 | Reactant |

| This compound | C₆H₁₄N₂O | 130.19 | Product |

The theoretical atom economy for this reaction, which considers only the desired product and the stoichiometric byproducts, is a key indicator of its efficiency at a molecular level.

From a process efficiency standpoint, several factors in this synthetic methodology are noteworthy. The reaction is conducted in a single step from readily available starting materials. The use of unprotected β-alanine streamlines the process by eliminating the need for protection and deprotection steps, which are common in amino acid chemistry and often generate significant waste. ucl.ac.uk

The reaction conditions, while requiring an elevated temperature of 80 °C and a relatively long reaction time of 15 hours, are within the realm of standard industrial chemical processes. rsc.orgucl.ac.uk The choice of acetonitrile (B52724) as a solvent is also a consideration for process efficiency, as its recovery and recycling would be crucial in a large-scale production scenario to minimize environmental impact and cost.

Further research into optimizing this synthetic route could focus on several areas to enhance both atom economy and process efficiency. The development of a catalytic version of this amidation, where the borate species is used in sub-stoichiometric amounts and regenerated, would significantly improve the atom economy. Additionally, exploring alternative, greener solvents or even solvent-free conditions could further enhance the environmental profile and efficiency of the process. Investigating methods to reduce the reaction time and temperature, perhaps through the use of microwave irradiation or more active catalysts, would also contribute to a more efficient and sustainable production of this compound.

Chemical Reactivity, Transformation Pathways, and Derivatization Studies of 3 Amino N Propylpropanamide

Exploration of the Amide Linkage Reactivity in 3-amino-N-propylpropanamide

The amide bond, while generally stable, can undergo several important chemical transformations under specific conditions. Its reactivity is central to either breaking down the molecule or converting it into a different functional group.

Hydrolysis

The amide linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen bond to yield 3-aminopropanoic acid and propylamine (B44156). This process can be catalyzed by either acid or base and typically requires elevated temperatures to proceed at a significant rate. acs.orgacs.orgelectrochem.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule initiates the cleavage. In alkaline hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. electrochem.orglibretexts.org The rates of hydrolysis are dependent on pH, with distinct kinetic profiles observed in acidic, neutral, and basic environments. acs.orgacs.orgnii.ac.jp

Transamidation

Transamidation is the exchange of the amine moiety of an amide with a different amine. rsc.org For this compound, this would involve reacting it with another primary or secondary amine in the presence of a catalyst to form a new amide. While amides are generally unreactive toward direct amine exchange, this transformation can be facilitated by various catalysts, including those based on boron, iron, aluminum, and other transition metals. rsc.orgresearchgate.netyoutube.com The reaction is often an equilibrium process, and strategies such as using a large excess of the incoming amine or removing the displaced amine (propylamine) may be required to drive the reaction to completion. rsc.org

Table 1: Representative Conditions for Amide Bond Cleavage and Transformation

| Transformation | Reagents/Catalysts | Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₂O, HCl (aq) or H₂SO₄ (aq) | Heat | 3-Aminopropanoic acid, Propylammonium salt |

| Base-Catalyzed Hydrolysis | H₂O, NaOH (aq) or KOH (aq) | Heat | Sodium 3-aminopropanoate, Propylamine |

| Catalytic Transamidation | R₂NH (amine), Boronic Acid or Fe(III) salts | Solvent-free, Heat | New N-substituted 3-aminopropanamide, Propylamine |

The amide group of this compound can be reduced to a secondary amine, converting the propanamide moiety into a 1,3-diaminopropane (B46017) structure. The most common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). oup.comwayne.edudtic.milresearchgate.net

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the amide. wayne.edunih.gov This forms a tetrahedral intermediate. The oxygen atom coordinates to the aluminum, eventually being eliminated as an aluminate species. oup.comdtic.mil A second hydride ion then attacks the resulting iminium ion intermediate to yield the final diamine product, N¹-(3-aminopropyl)-N³-propylpropane-1,3-diamine. oup.comresearchgate.net This reaction effectively transforms the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). oup.comresearchgate.net While LiAlH₄ is highly effective, other reducing agents and catalytic systems have been developed for chemoselective amide reductions. libretexts.orgwikipedia.orgyoutube.com

Table 2: Conditions for Amide Reduction

| Reagent System | Solvent | Conditions | Product |

| 1. LiAlH₄ 2. H₂O workup | Diethyl ether or Tetrahydrofuran (THF) | Reflux, then quench | N¹-(3-aminopropyl)-N³-propylpropane-1,3-diamine |

| 1. Triflic anhydride (B1165640), 2-fluoropyridine (B1216828) 2. Triethylsilane (Et₃SiH) | Dichloromethane (CH₂) | Mild conditions | N¹-(3-aminopropyl)-N³-propylpropane-1,3-diamine |

Reactivity of the Primary Amino Group in this compound

The terminal primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. acs.org This functionality serves as the primary site for derivatization through alkylation, acylation, and sulfonylation reactions.

The primary amino group of this compound can act as a nucleophile and react with alkyl halides (e.g., alkyl iodides or bromides) in a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. cdnsciencepub.comquora.com This process, known as N-alkylation, forms a new carbon-nitrogen bond.

A significant challenge in the alkylation of primary amines is the potential for overalkylation. acs.orgquora.com The secondary amine product formed after the initial alkylation is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. rsc.org This can lead to the formation of a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. acs.orgquora.com Controlling the reaction stoichiometry, for instance by using a large excess of the initial amine, can favor the formation of the desired secondary amine product. thieme-connect.com

Acylation

Acylation is a reliable method for forming a new amide bond by reacting the primary amino group with an acylating agent, such as an acyl chloride or an acid anhydride. rsc.org The reaction proceeds via a nucleophilic addition-elimination mechanism. The nucleophilic amine attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride or carboxylate) to form the stable N-acylated derivative. The reaction is typically rapid and is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl) that is formed. rsc.org

Sulfonylation

Similarly, the primary amino group can react with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. This reaction is a common method for synthesizing this important functional group. The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. As with acylation, a base is typically added to scavenge the HCl produced during the reaction.

Table 3: Derivatization of the Primary Amino Group

| Reaction Type | Reagent | Base/Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Excess amine or non-nucleophilic base | Secondary Amine |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | Pyridine or Triethylamine | N-substituted Amide |

| N-Acylation | Acid anhydride (e.g., Acetic anhydride) | Mild heat, optional base | N-substituted Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | Pyridine or Triethylamine | Sulfonamide |

Oxidation Chemistry of this compound and Related Aminoamides

The oxidation of this compound can target the primary amino group or the C-H bonds adjacent to the nitrogen atoms. The specific products formed depend heavily on the oxidizing agent used and the reaction conditions. rsc.org

Oxidation of primary aliphatic amines can lead to a variety of products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize primary amines to different products depending on the structure. For an amine like the one in this compound (a -CH₂-NH₂ group), oxidation can initially form an imine, which may then be hydrolyzed to an aldehyde. Further oxidation could potentially lead to a carboxylic acid.

Milder oxidizing agents, such as hydrogen peroxide or peroxy acids, can convert primary amines into oximes or nitro compounds. rsc.orgnih.gov The reaction pathway often proceeds through intermediate hydroxylamine (B1172632) and nitroso species. rsc.org

Another potential pathway is the oxidation of the Cα–H bond (the C-H bond adjacent to the nitrogen) to form a new amide. wikipedia.org For the primary amino group in this compound, this would involve the oxidation of the methylene group adjacent to the -NH₂ to a carbonyl, effectively transforming the terminal amino group into an amide functionality. This type of transformation often requires specific metal-based catalysts.

Table 4: Potential Oxidation Products of the Primary Amino Group

| Oxidizing Agent | Potential Intermediate(s) | Potential Final Product(s) |

| Potassium Permanganate (KMnO₄) | Imine | Aldehyde (via hydrolysis) |

| Hydrogen Peroxide (H₂O₂) | Hydroxylamine, Nitrosoalkane | Oxime, Nitroalkane |

| Metal Catalysts (e.g., Fe, Cu) + Oxidant | - | Amide (via Cα–H oxidation) |

Radical-Mediated Oxidation Mechanisms

While specific studies on the radical-mediated oxidation of this compound are not extensively documented, the mechanisms can be inferred from the well-established reactions of similar molecules, such as amino acids and other amides, with reactive oxygen species (ROS). The primary amino group and the carbon-hydrogen bonds on the alkyl chains are the most probable sites of attack by radicals like the hydroxyl radical (•OH).

The reaction with hydroxyl radicals, a key process in atmospheric and biological systems, can proceed via several pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the carbon atoms of the propyl groups or the ethyl bridge. This results in the formation of a carbon-centered radical and a water molecule. The stability of the resulting radical will influence the preferred site of abstraction.

Electron Transfer: The primary amino group can undergo an electron transfer reaction with a radical, leading to the formation of an aminium radical cation.

Addition: In unsaturated systems, hydroxyl radicals can add to double or triple bonds. However, in a saturated molecule like this compound, this pathway is less likely.

The initial radical species formed are highly reactive and can undergo further reactions, such as reaction with molecular oxygen to form peroxyl radicals, which can then propagate radical chain reactions.

Formation of Oxidized Derivatives and Atmospheric Relevance

The atmospheric chemistry of amides has received increasing attention due to their emission from various industrial and agricultural sources. sigmaaldrich.com The gas-phase reactions of amides with atmospheric oxidants, primarily the hydroxyl radical (•OH), determine their atmospheric lifetime and the formation of secondary pollutants. nih.govmyfoodresearch.com

For this compound, the reaction with •OH radicals is expected to be the primary degradation pathway in the troposphere. Based on studies of other amides, the reaction likely proceeds via hydrogen abstraction from the C-H bonds of the alkyl groups. myfoodresearch.com This initial step leads to the formation of an alkyl radical, which will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

The fate of this peroxy radical is dependent on the atmospheric conditions, particularly the levels of nitrogen oxides (NOₓ). In NOₓ-rich environments, the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical can then undergo further reactions, such as unimolecular decomposition or reaction with O₂, leading to the formation of a variety of oxidized products, including aldehydes, ketones, and smaller amides. In low-NOₓ environments, the peroxy radical may react with the hydroperoxyl radical (HO₂•) or other peroxy radicals, leading to the formation of hydroperoxides and other oxygenated species.

The atmospheric lifetime of amides with respect to reaction with OH radicals is typically on the order of a few days. researchgate.net This indicates that this compound, if released into the atmosphere, would contribute to the formation of secondary organic aerosol and other atmospheric pollutants.

Derivatization Strategies for Functional Enhancement and Analytical Utility

The primary amino group of this compound serves as a key functional handle for derivatization. These chemical modifications are often employed to enhance the molecule's properties for specific applications, particularly in analytical chemistry where improved detection and separation are crucial.

Introduction of Reporter Groups for Spectroscopic Probes

The inherent lack of a strong chromophore or fluorophore in this compound makes its detection by UV-Vis absorption or fluorescence spectroscopy challenging. To overcome this limitation, various derivatizing agents can be used to introduce a reporter group that imparts desirable spectroscopic properties to the molecule. The primary amino group is the main target for such modifications.

Common strategies for the introduction of spectroscopic probes include:

Fluorescent Labeling: A wide array of fluorescent dyes containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be coupled to the primary amine of this compound. nih.gov This results in a fluorescently tagged molecule that can be detected with high sensitivity.

Colorimetric Labeling: Reagents that produce a colored product upon reaction with primary amines can be used for colorimetric detection. For example, ninhydrin (B49086) reacts with primary amines to produce a deep purple color, a reaction widely used for the quantification of amino acids. researchgate.net

UV-Vis Active Labeling: Derivatization with reagents containing aromatic or other UV-absorbing moieties can be employed to allow for detection using UV-Vis spectrophotometry.

The choice of the reporter group depends on the specific analytical requirements, such as the desired wavelength of detection, sensitivity, and compatibility with the analytical method.

| Reporter Group Type | Derivatizing Agent Example | Functional Group Targeted | Detection Method |

| Fluorescent | Fluorescein isothiocyanate (FITC) | Primary Amine | Fluorescence Spectroscopy |

| Fluorescent | Dansyl chloride | Primary Amine | Fluorescence Spectroscopy |

| Fluorescent | o-Phthalaldehyde (B127526) (OPA) | Primary Amine | Fluorescence Spectroscopy |

| Colorimetric | Ninhydrin | Primary Amine | UV-Vis Spectroscopy |

| UV-Active | 2,4-Dinitrofluorobenzene (DNFB) | Primary Amine | UV-Vis Spectroscopy |

Chemical Modifications for Improved Separation and Detection

In addition to introducing spectroscopic probes, chemical derivatization is a powerful tool for improving the separation and detection of this compound in chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC).

For HPLC analysis , pre-column derivatization is commonly employed to enhance the detectability of compounds lacking a chromophore and to improve their chromatographic behavior on reverse-phase columns. sigmaaldrich.comnih.govmyfoodresearch.com Reagents such as o-phthalaldehyde (OPA) in the presence of a thiol, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary amine of this compound to form highly fluorescent and more hydrophobic derivatives. nih.govcreative-proteomics.com This allows for sensitive fluorescence detection and better retention and separation on C18 columns. waters.com

For GC analysis , the polarity and low volatility of this compound make it unsuitable for direct analysis. nih.gov Derivatization is therefore essential to convert it into a more volatile and thermally stable compound. libretexts.org Common derivatization strategies for primary amines in GC include:

Silylation: Reaction with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogen on the primary amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. This significantly reduces the polarity and increases the volatility of the molecule.

Acylation: Reaction with acylating agents, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), introduces a fluorinated acyl group. This not only increases volatility but also allows for highly sensitive detection using an electron capture detector (ECD).

Alkylation: Reaction with alkylating agents can also be used to decrease the polarity of the amine.

These modifications fundamentally alter the physicochemical properties of this compound, making it amenable to a wider range of analytical techniques and significantly improving the sensitivity and selectivity of its determination.

| Analytical Technique | Derivatization Goal | Derivatizing Agent Example | Effect on Analyte |

| HPLC | Enhance detection, improve separation | o-Phthalaldehyde (OPA) | Adds fluorescent tag, increases hydrophobicity |

| HPLC | Enhance detection, improve separation | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Adds fluorescent tag, increases hydrophobicity |

| GC | Increase volatility, reduce polarity | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with TMS groups |

| GC | Increase volatility, enhance detection | Trifluoroacetic anhydride (TFAA) | Adds fluoroacyl group for ECD detection |

Theoretical and Computational Investigations on this compound: A Search for Published Research

Following a comprehensive search for theoretical and computational studies on the chemical compound this compound, it has been determined that there is a notable absence of published research specifically detailing the quantum chemical calculations, molecular dynamics simulations, and in silico modeling as outlined in the requested article structure.

While general methodologies for Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, Molecular Dynamics (MD) simulations, ligand-protein docking, and Structure-Activity Relationship (SAR) modeling are well-established in the field of computational chemistry, their specific application to this compound does not appear to be documented in readily accessible scientific literature.

A doctoral thesis mentioning the synthesis of this compound was identified; however, this work did not extend to the theoretical and computational characterizations that were requested. Searches for computational analyses of closely related aminopropanamides or N-propyl-beta-alanine amides also failed to yield specific data that could be directly and accurately applied to this compound without speculation.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible at this time due to the lack of specific research findings for this particular compound. The creation of such an article would necessitate the generation of hypothetical data, which would not be scientifically valid.

Further research, including novel computational studies, would be required to produce the specific data points and detailed findings requested for each subsection of the proposed article.

Theoretical and Computational Investigations on 3 Amino N Propylpropanamide

Reaction Mechanism Elucidation via Computational Transition State Analysis

The elucidation of reaction mechanisms involving 3-amino-N-propylpropanamide would heavily rely on computational transition state analysis. This powerful theoretical tool allows for the in-silico exploration of potential reaction pathways, providing insights into the energetics and geometries of transient structures that are difficult to observe experimentally.

Key Principles of Transition State Analysis:

Transition state theory is foundational to understanding reaction kinetics. A transition state represents a specific configuration along the reaction coordinate that corresponds to the highest potential energy point on this path. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

Hypothetical Application to this compound:

Consider a hypothetical intramolecular cyclization of this compound to form a cyclic amide, a common reaction for β-amino amides. A computational study would typically involve the following steps:

Geometry Optimization: The ground state geometries of the reactant (this compound) and the product (the cyclic amide) would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT).

Transition State Search: Various computational algorithms would be employed to locate the transition state structure connecting the reactant and product. This involves finding a first-order saddle point on the potential energy surface.

Frequency Analysis: A frequency calculation is performed on the located transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state indeed connects the intended reactant and product.

Expected Insights:

Such an analysis would provide crucial data, which could be summarized in a table similar to the hypothetical one below. This data would allow for a detailed understanding of the reaction's feasibility and kinetics.

Hypothetical Transition State Analysis Data for Intramolecular Cyclization:

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters (Å, °) | Imaginary Frequency (cm⁻¹) |

| This compound | DFT/B3LYP/6-31G | 0.0 | N-C-C-C dihedral: ~180° | N/A |

| Transition State | DFT/B3LYP/6-31G | +25.3 | N-C bond forming: ~2.1 Å, C-O-H angle involving proton transfer | -1542 |

| Cyclic Amide Product | DFT/B3LYP/6-31G* | -5.7 | N-C bond formed: ~1.4 Å | N/A |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from a computational transition state analysis. Actual values would require specific quantum chemical calculations.

Computational Studies on Cluster Formation and Intermolecular Forces

The intermolecular forces involving this compound are critical in determining its physical properties, such as boiling point and solubility, as well as its aggregation behavior in the condensed phase. Computational studies are instrumental in quantifying these interactions and understanding the structure of clusters.

Primary Intermolecular Forces:

As a molecule containing both amino and amide functional groups, this compound can participate in several types of intermolecular interactions:

Hydrogen Bonding: The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the amine nitrogen are strong hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar amide group imparts a significant dipole moment to the molecule, leading to strong dipole-dipole interactions.

Computational Approaches to Studying Intermolecular Forces:

The study of cluster formation and intermolecular forces typically involves the following computational methods:

Dimer and Cluster Calculations: The geometries of dimers and small clusters of this compound are optimized to identify the most stable configurations. The interaction energy is then calculated, often with corrections for basis set superposition error (BSSE).

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a visualization technique that helps to identify and characterize non-covalent interactions in real space, based on the electron density and its derivatives.

Atoms in Molecules (AIM) Theory: AIM theory can be used to analyze the topology of the electron density to locate bond critical points, which are indicative of intermolecular interactions, and to quantify their strength.

Expected Findings:

Computational studies would likely reveal that hydrogen bonding is the dominant intermolecular force in clusters of this compound. The most stable dimer configurations would likely involve hydrogen bonds between the amide group of one molecule and the amino group of another, or amide-amide hydrogen bonding.

Hypothetical Intermolecular Interaction Energies:

| Dimer Configuration | Method/Basis Set | Interaction Energy (kcal/mol) | Key Intermolecular Distances (Å) |

| Amide-Amine Hydrogen Bond | MP2/aug-cc-pVDZ | -8.5 | N-H···O=C: ~1.9 |

| Amide-Amide Hydrogen Bond | MP2/aug-cc-pVDZ | -7.2 | N-H···O=C: ~2.0 |

| Stacked Configuration | MP2/aug-cc-pVDZ | -3.1 | Interplanar distance: ~3.5 |

Note: This table presents hypothetical data to illustrate the expected outcomes of computational studies on the intermolecular forces of this compound. The actual values would depend on the specific computational methods and levels of theory employed.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Amino N Propylpropanamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental information regarding the molecular structure, connectivity, and functional groups present in 3-amino-N-propylpropanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. docbrown.infodocbrown.info The expected signals for this compound would correspond to the distinct proton environments. For instance, the protons of the amino group (-NH₂) often appear as a broad singlet due to hydrogen bonding and rapid exchange. docbrown.info The n+1 splitting rule helps in determining the number of neighboring protons. docbrown.info Adding deuterium (B1214612) oxide (D₂O) to the sample can confirm the N-H proton signals, as these protons will be exchanged with deuterium, causing their signals to disappear from the spectrum. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the amide, the three unique methylene (B1212753) carbons (-CH₂-), and the terminal methyl carbon (-CH₃). The chemical shift of the carbonyl carbon typically appears significantly downfield.

Advanced 2D Methods: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the propyl and propanamide chains. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, providing definitive C-H assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Splitting Pattern | Predicted ¹³C Chemical Shift (ppm) |

| C H₃-CH₂-CH₂-NH- | ~0.9 | Triplet (t) | ~11 |

| CH₃-C H₂-CH₂-NH- | ~1.5 | Sextet (sxt) | ~23 |

| CH₃-CH₂-C H₂-NH- | ~3.2 | Triplet (t) | ~41 |

| -NH-C (=O)-CH₂- | - (Broad) | - | - |

| -NH-C(=O )-CH₂- | - | - | ~173 |

| -C(=O)-C H₂-CH₂- | ~2.4 | Triplet (t) | ~38 |

| -CH₂-C H₂-NH₂ | ~2.9 | Triplet (t) | ~39 |

| -CH₂-CH₂-N H₂ | - (Broad) | - | - |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of this compound by providing a highly accurate mass measurement. The molecular formula of the compound is C₆H₁₄N₂O. biosynth.comchemscene.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) with exceptional precision.

Typically, the analysis is performed using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and primarily generates the protonated molecular ion, [M+H]⁺. The experimentally measured accurate mass of this ion can then be compared to the calculated theoretical mass to confirm the elemental formula. For a related compound, N-(3-aminophenyl)propanamide, the [M+H]⁺ precursor ion was observed at m/z 165.1022 using an LC-ESI-QFT instrument. nih.gov Fragmentation analysis (MS/MS) can also be performed to further confirm the structure by breaking the molecule into smaller, identifiable pieces.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Monoisotopic Molecular Weight | 130.1106 g/mol |

| Ion Species (Expected) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 131.1184 Da |

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound. The IR spectrum provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. docbrown.info

The primary amine (-NH₂) group is characterized by a pair of medium-intensity stretching vibration bands in the 3500-3300 cm⁻¹ region. docbrown.info A deformation vibration (scissoring) for the primary amine typically appears around 1650-1580 cm⁻¹. docbrown.info The secondary amide group (-C(=O)NH-) exhibits a characteristic N-H stretching vibration around 3300 cm⁻¹. The most prominent amide absorption is the C=O stretch (Amide I band), which is expected to be a strong band around 1680-1630 cm⁻¹. Another important amide band is the N-H bend (Amide II band), found near 1550 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl chains are observed just below 3000 cm⁻¹. docbrown.infodocbrown.info

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3500 - 3300 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Secondary Amide (R-CO-NH-R') | N-H Stretch | ~3300 | Medium-Strong |

| Secondary Amide (R-CO-NH-R') | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide (R-CO-NH-R') | N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| Alkyl Chains (-CH₃, -CH₂-) | C-H Stretch | 2960 - 2850 | Strong |

| Aliphatic Amine | C-N Stretch | 1220 - 1020 | Medium |

Chromatographic Method Development for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of non-volatile compounds like this compound. A reverse-phase (RP-HPLC) method is typically suitable.

A common setup would involve a C18 stationary phase column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.commdpi.com An acid modifier like formic acid is often added to the mobile phase to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.com

Detection can be achieved using several methods. While the amide bond provides some UV absorbance, its chromophore is weak, leading to lower sensitivity with a standard UV detector. For more sensitive and selective quantification, Mass Spectrometry (MS) is the preferred detector, creating an HPLC-MS system. researchgate.net An alternative approach for enhanced sensitivity involves pre-column or post-column derivatization, where the primary amine is reacted with a fluorescent tag (e.g., fluorescamine), allowing for highly sensitive fluorescence detection. cuni.cz

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Mass Spectrometer (MS) or Fluorescence Detector (with derivatization) |

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. phenomenex.com Due to the presence of polar N-H functional groups in both the amine and amide, this compound has a low volatility and is prone to thermal degradation, making direct GC analysis challenging. sigmaaldrich.com

To overcome this, a derivatization step is required prior to GC analysis. phenomenex.comsigmaaldrich.com Derivatization involves chemically modifying the molecule to replace the active hydrogens on the nitrogen atoms with nonpolar groups, thereby increasing its volatility and thermal stability. sigmaaldrich.com

Common derivatization strategies include:

Silylation: This involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. phenomenex.comsigmaaldrich.com

Acylation: This strategy uses acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl derivatives. This approach has been successfully used for the GC analysis of related amino alcohols. google.com

After derivatization, the sample can be injected into a GC system, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification. nih.gov

Table 5: Common Derivatization Reagents for GC Analysis of Amines and Amides

| Derivatization Strategy | Reagent | Abbreviation | Target Functional Groups |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH₂, -NH- |

| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH₂, -NH- |

| Acylation | Trifluoroacetic anhydride | TFAA | -NH₂, -NH- |

Enantiopurity Determination of Chiral this compound Analogs

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds, including analogs of this compound. In many biological and pharmaceutical contexts, enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, advanced analytical methodologies are required to separate, identify, and quantify individual enantiomers. These methods generally fall into two categories: direct separation on a chiral stationary phase and indirect separation following derivatization with a chiral reagent.

Chiral Chromatography Methods

Direct enantioseparation via chromatography is a powerful approach that involves the use of a chiral stationary phase (CSP). A CSP is a chromatographic packing material that has been modified with a chiral selector, creating a chiral environment. Enantiomers passing through the column interact differently with the CSP, leading to different retention times and thus enabling their separation. The primary techniques used are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Macrocyclic glycopeptides are particularly effective CSPs for resolving the enantiomers of polar and ionic compounds like amino acids and their analogs. sigmaaldrich.com The teicoplanin-based CSP, for instance, is successful in separating underivatized amino acids. sigmaaldrich.com Other common CSPs are based on polysaccharides and cyclodextrins. mdpi.comnih.gov Polysaccharide-based CSPs are challenging for underivatized amino acids due to their zwitterionic nature and poor solubility in non-polar solvents. sigmaaldrich.com Supercritical Fluid Chromatography (SFC) is recognized as a more environmentally friendly and sometimes faster alternative to HPLC for chiral separations. nih.gov

The choice of CSP and chromatographic conditions, such as mobile phase composition and temperature, are crucial factors that determine the effectiveness of the separation. nih.gov

Table 1: Overview of Chiral Stationary Phases (CSPs) for Enantioseparation

| CSP Type | Chiral Selector Example | Applicable Compound Classes | Interaction Mechanism |

|---|---|---|---|

| Macrocyclic Glycopeptide | Teicoplanin (e.g., CHIROBIOTIC T) | Amino acids, Amino alcohols, Acidic compounds sigmaaldrich.comsigmaaldrich.com | Inclusion, hydrogen bonding, ionic and dipole interactions sigmaaldrich.com |

| Polysaccharide-based | Cellulose or Amylose derivatives | Broad range of chiral compounds mdpi.comnih.gov | Hydrogen bonding, π-π interactions, steric hindrance nih.gov |

| Cyclodextrin-based | β-cyclodextrin derivatives | Aromatic compounds, compounds capable of inclusion mdpi.comnih.gov | Host-guest inclusion complexation sigmaaldrich.com |

| Protein-based | Human Serum Albumin (HSA), Penicillin G Acylase (PGA) | Acidic aromatic compounds, amino acids (e.g., tryptophan) mdpi.com | Specific binding interactions based on protein structure mdpi.com |

Derivatization with Chiral Reagents for Stereochemical Analysis

An alternative to direct chiral chromatography is the indirect method, which involves derivatizing the enantiomeric mixture with an optically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques, most commonly reversed-phase HPLC. nih.gov

This approach is particularly useful for compounds containing functional groups like primary and secondary amines, which are present in this compound and its analogs. The amino group can react with the CDA to form stable diastereomeric products. mdpi.com

A widely used CDA for primary amines is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govbiorxiv.org The reaction involves a nucleophilic substitution of the fluorine atom on the FDAA molecule by the amino group of the analyte, yielding diastereomers that can be readily separated and detected, often by UV absorbance due to the dinitrophenyl group. nih.gov Other reagents have been developed for similar purposes, each with specific advantages in terms of reactivity, sensitivity, and selectivity. nih.gov For GC analysis, a two-step derivatization process involving esterification of the carboxyl group followed by acylation of the amino group is often required to improve volatility and chromatographic peak shape. sigmaaldrich.com

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Groups

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Functional Group | Typical Analytical Method |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide nih.gov | FDAA (Marfey's Reagent) | Primary and secondary amines mdpi.com | Reversed-Phase HPLC-UV nih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide biorxiv.org | FDVA | Primary amines biorxiv.org | Reversed-Phase HPLC-UV |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate nih.gov | GITC | Primary and secondary amines nih.gov | Reversed-Phase HPLC-MS nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester nih.gov | S-NIFE | Primary amines nih.gov | Reversed-Phase HPLC-MS nih.gov |

| Trifluoroacetic anhydride sigmaaldrich.com | TFAA | Primary and secondary amines (after esterification) sigmaaldrich.com | Chiral GC sigmaaldrich.com |

Role of 3 Amino N Propylpropanamide in Complex Chemical Architectures and As Synthetic Precursors

Incorporation into Peptidomimetic Structures and Noncanonical Amino Acid Tools

3-amino-N-propylpropanamide, as a derivative of β-alanine, serves as a valuable building block in the field of peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of β-amino acids like this compound introduces a key structural change in the peptide backbone, shifting the amide bond by one carbon atom relative to the α-amino acid structure found in natural proteins.

This modification has several significant implications for the resulting molecule's architecture:

Proteolytic Resistance: The altered backbone is not recognized by proteases, the enzymes that typically break down peptides in the body. This significantly increases the molecule's half-life.

Conformational Diversity: The additional methylene (B1212753) group in the backbone provides greater conformational flexibility, allowing the peptidomimetic to adopt unique three-dimensional shapes (secondary structures) such as helices, turns, and sheets. This is crucial for mimicking the biological activity of the original peptide.

As a noncanonical amino acid (ncAA) tool, this compound can be used in synthetic protocols to create novel protein and peptide analogs. The primary amine and the N-propyl amide groups offer sites for further chemical modification, allowing for the construction of complex molecular scaffolds. For instance, solid-phase synthesis techniques, which are standard in peptide and peptidomimetic construction, can readily incorporate such building blocks. The process involves sequentially adding amino acids (both natural and noncanonical) to a growing chain anchored to a solid resin, enabling the precise assembly of the desired peptidomimetic structure.

Table 1: Comparison of α-Amino Acid and β-Amino Acid Backbones

| Feature | α-Amino Acid (e.g., Alanine) | β-Amino Acid (e.g., 3-aminopropanoic acid moiety) |

| Backbone Structure | -NH-CHR-CO- | -NH-CH₂-CHR-CO- |

| Susceptibility to Proteases | High | Low |

| Conformational Influence | Forms standard secondary structures (α-helices, β-sheets) | Induces novel secondary structures (e.g., β-peptidic helices) |

| Application | Natural proteins and peptides | Peptidomimetics, foldamers |

Utilization as a Building Block for Heterocyclic Compound Synthesis

The functional groups within this compound—a primary amine, an amide linkage, and a flexible aliphatic chain—make it a versatile precursor for the synthesis of various heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and are foundational structures in medicinal chemistry and materials science.

The primary amino group is a potent nucleophile, capable of participating in a wide range of cyclization and condensation reactions. For example, it can react with diketones, ketoesters, or other bifunctional electrophiles to form nitrogen-containing rings. Common synthetic routes where this compound could be employed include:

Synthesis of Diazepines and other Fused Rings: Reaction with appropriate precursors can lead to the formation of seven-membered rings like thiazepines or benzodiazepines.

Formation of Pyrrolidines: It can participate in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered pyrrolidine (B122466) rings, which are common motifs in bioactive molecules.

Quinoxaline (B1680401) Derivatives: The amino group can be used in condensation reactions with α-dicarbonyl compounds to form quinoxaline scaffolds, which are noted for their diverse pharmacological properties.

Table 2: Examples of Heterocyclic Systems Synthesized from Amino Acid Derivatives

| Heterocyclic Class | General Synthetic Strategy | Potential Role of this compound |

| Thiazepines | Reaction of an amino-thiourea derivative with a dihaloalkane. | The primary amine can be converted to a thiourea, initiating the cyclization sequence. |

| Pyrrolidines | Decarboxylative [3+2] cycloaddition of an amino acid with aldehydes and alkenes. | Can serve as the amino acid component to form the azomethine ylide intermediate. |

| Quinoxalines | Condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. | The primary amine can be a key reactant in forming the pyrazine (B50134) ring of the quinoxaline system. |

| Pyrimidines | Biginelli condensation involving an aldehyde, a β-ketoester, and urea (B33335)/thiourea. | Can be modified to act as one of the three core components in this multicomponent reaction. |

Precursor in the Formation of Advanced Organic Materials (e.g., polymers, surfactants)

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polyamides and other polymers. The presence of both an amine and an amide group allows it to participate in step-growth polymerization reactions. For example, the primary amine can react with dicarboxylic acids or acyl chlorides to form a polyamide chain. The resulting polymers would have regularly spaced amide linkages and pendant N-propylamide groups, which could influence the material's properties, such as solubility, thermal stability, and hydrogen-bonding capacity.

Amino acid-based polymers are of significant interest due to their biocompatibility and potential for creating materials with well-defined structures. Techniques like controlled radical polymerization or ring-opening polymerization of amino acid-derived monomers (N-carboxyanhydrides) are common methods to produce these advanced materials. This compound could be chemically modified to create a monomer suitable for these modern polymerization techniques, leading to polymers with controlled molecular weights and narrow distributions.

Furthermore, the structure of this compound has inherent amphiphilic characteristics. The amino and amide groups form a polar "head," while the propyl group provides a nonpolar "tail." This molecular architecture is the fundamental requirement for a surfactant. While simple on its own, it can be a building block for more complex cationic or non-ionic surfactants. By quaternizing the primary amine, a permanent positive charge can be introduced, creating a cationic surfactant. Alternatively, the amine can be used as a starting point to attach longer alkyl chains or polyethylene (B3416737) glycol (PEG) chains to create more effective surfactant molecules with tailored properties.

Design of Probes and Tags via this compound Functionalization

In chemical biology and diagnostics, molecular probes and tags are essential tools for labeling, tracking, and identifying biomolecules. The primary amine of this compound serves as an excellent chemical handle for functionalization. It can be readily and selectively reacted with a wide variety of amine-reactive molecules to create bespoke probes and tags.

The general strategy involves a two-part structure:

The Reporter Group: This is the part of the probe that is detected, such as a fluorophore (e.g., fluorescein, rhodamine), a biotin (B1667282) molecule (for affinity purification), or a radioactive isotope. These reporters are typically equipped with an amine-reactive functional group, like an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

The Linker/Carrier: this compound can act as a simple linker. The primary amine reacts with the reporter group, leaving the N-propylpropanamide portion available for further conjugation or to simply provide spacing and solubility.